(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
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Overview
Description
“(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol” is a chemical compound with the following IUPAC name : “this compound” is a chemical compound with the following IUPAC name: (6-bromoimidazo[1,2-a]pyridin-2-yl)methanol . Its molecular formula is C₈H₇BrN₂O , and it has a molecular weight of 227.06 g/mol . This compound belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic molecules containing both imidazole and pyridine rings.
Preparation Methods
Synthetic Routes:: The synthetic route for preparing this compound involves the bromination of an imidazo[1,2-a]pyridine precursor. The specific reaction conditions and reagents used may vary, but the general approach is to react the precursor with a brominating agent.
Industrial Production:: While detailed industrial production methods are proprietary, large-scale synthesis typically involves efficient and cost-effective processes. These methods ensure high yields and purity for commercial purposes.
Chemical Reactions Analysis
Reactivity:: “(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol” can participate in various chemical reactions:
- Substitution Reactions: It can undergo nucleophilic substitution reactions at the bromine position.
- Oxidation and Reduction Reactions: Depending on the functional groups present, it may be oxidized or reduced.
- Other Transformations: It can react with other electrophiles or nucleophiles.
- Bromination: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution: Various nucleophiles (e.g., amines, alcohols, thiols).
Major Products:: The major products depend on the specific reaction conditions. Bromination yields the corresponding 6-bromoimidazo[1,2-a]pyridine derivative.
Scientific Research Applications
Chemistry::
- Building Blocks: Used in the synthesis of more complex molecules.
- Catalysis: As ligands in transition metal-catalyzed reactions.
- Drug Discovery: Investigated for potential pharmaceutical applications.
- Biological Studies: Used as probes to study biological processes.
- Materials Science: Used in the development of functional materials.
Mechanism of Action
The exact mechanism by which “(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol” exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to biological responses.
Comparison with Similar Compounds
While there are related imidazo[1,2-a]pyridine derivatives, this compound’s uniqueness lies in its specific substitution pattern and functional groups. Similar compounds include other imidazo[1,2-a]pyridines with different substituents.
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(2-bromoimidazo[1,2-a]pyridin-6-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-4-11-3-6(5-12)1-2-8(11)10-7/h1-4,12H,5H2 |
InChI Key |
BICLPSLKDLKMSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1CO)Br |
Origin of Product |
United States |
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